N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine
Description
N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine is a complex organic compound featuring both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for scientific research.
Properties
IUPAC Name |
N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6/c1-10(11-6-16-18(4)9-11)14-7-12-8-15-13(17(2)3)19(12)5/h6,8-10,14H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGZLUKGACKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC2=CN=C(N2C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole core, followed by the introduction of the pyrazole group. Key steps include:
Formation of the Imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives.
Introduction of the Pyrazole Group: The pyrazole moiety can be synthesized separately and then attached to the imidazole core through nucleophilic substitution or coupling reactions.
Methylation: The final step involves methylation of the nitrogen atoms to achieve the desired trimethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or interact with biological membranes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylimidazole: Lacks the pyrazole moiety, making it less versatile in certain reactions.
1-methylpyrazole: Does not contain the imidazole ring, limiting its applications compared to the target compound.
Trimethylamine: A simpler structure with different chemical properties and reactivity.
Uniqueness
N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine stands out due to its combined imidazole and pyrazole structures, offering a unique set of chemical and biological properties. This dual functionality makes it particularly valuable in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
